6-Hydroxykynurenic acid 6-Hydroxykynurenic acid 6-Hydroxykynurenic acid is a member of quinolines.
4, 6-Dihydroxy-2-quinolinecarboxylic acid, also known as 6-hydroxykynurenic acid, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. 4, 6-Dihydroxy-2-quinolinecarboxylic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Outside of the human body, 4, 6-dihydroxy-2-quinolinecarboxylic acid can be found in fats and oils. This makes 4, 6-dihydroxy-2-quinolinecarboxylic acid a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 3778-29-8
VCID: VC1611341
InChI: InChI=1S/C10H7NO4/c12-5-1-2-7-6(3-5)9(13)4-8(11-7)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
SMILES: C1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol

6-Hydroxykynurenic acid

CAS No.: 3778-29-8

Cat. No.: VC1611341

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxykynurenic acid - 3778-29-8

Specification

CAS No. 3778-29-8
Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
IUPAC Name 6-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H7NO4/c12-5-1-2-7-6(3-5)9(13)4-8(11-7)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
Standard InChI Key CQUUHDQRJWXDPY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O
Melting Point 287°C

Introduction

Chemical Structure and Properties

6-Hydroxykynurenic acid is a member of the quinoline family with the molecular formula C10H7NO4 and molecular weight of 205.17 g/mol . Its IUPAC name is 6-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid . This nitrogen-containing phenolic acid compound features a hydroxyl group at the 6-position of the quinoline ring structure, which significantly alters its pharmacological profile compared to its parent compound, kynurenic acid .

Physical and Chemical Properties

6-Hydroxykynurenic acid demonstrates distinctive chemical characteristics that influence its pharmacological behavior. The compound contains multiple functional groups including a carboxylic acid moiety, a hydroxyl group, and a quinoline nitrogen . These structural elements contribute to its relatively low lipophilicity, which affects its ability to cross biological membranes, including the blood-brain barrier under normal conditions .

Structural Relationship to Kynurenic Acid

6-Hydroxykynurenic acid is a derivative of kynurenic acid (KYNA), with the primary structural difference being the addition of a hydroxyl group at the 6-position of the quinoline ring . This hydroxylation significantly alters the pharmacological profile of the molecule, particularly regarding its interactions with glutamate receptors . The structural modification results in decreased potency at NMDA receptors but increased affinity for AMPA receptors compared to the parent compound .

Natural Sources and Occurrence

6-Hydroxykynurenic acid has been identified in several plant species, most notably in Ginkgo biloba leaves, where it contributes to the plant's neurorestorative effects . The compound has also been reported in other plant species including Ephedra pachyclada and Ephedra regeliana .

Presence in Ginkgo biloba

As a constituent of Ginkgo biloba leaves, 6-hydroxykynurenic acid has been the subject of analytical studies to determine its concentration in various Ginkgo preparations . Methods have been developed for quantitative analysis of 6-HKA in Ginkgo biloba leaf samples, herbal tea preparations, and various commercial Ginkgo products available in different formulations including solid, liquid, and homeopathic preparations .

Other Natural Sources

Beyond Ginkgo biloba, 6-hydroxykynurenic acid has been identified in other plant species of the Ephedra genus, including Ephedra pachyclada and Ephedra regeliana . The presence of this compound across different plant species suggests potential evolutionary conservation of its biological functions.

Pharmacokinetics and Metabolism

Research on 6-hydroxykynurenic acid has revealed significant challenges regarding its pharmacokinetics, particularly its oral bioavailability.

Bioavailability Challenges

Studies have demonstrated that 6-hydroxykynurenic acid has low oral bioavailability, approximately 3.96 ± 1.45% . This limited bioavailability presents a significant challenge for therapeutic applications of the compound in its native form . The low bioavailability may be attributed to its chemical properties, including its relatively low lipophilicity .

Transport Mechanisms

The transport of 6-hydroxykynurenic acid across biological membranes, including the blood-brain barrier, is limited under normal physiological conditions . Research suggests that the compound's transport characteristics may become clinically relevant under conditions that compromise the integrity of the blood-brain barrier .

Pharmacological Activities

6-Hydroxykynurenic acid demonstrates several notable pharmacological activities, with particular emphasis on its interactions with glutamate receptors and its neurorestorative effects.

Glutamate Receptor Antagonism

6-Hydroxykynurenic acid functions as an antagonist of glutamate receptors, albeit with differing affinities for specific receptor subtypes . When compared to kynurenic acid, 6-HKA shows different potency profiles at NMDA and AMPA receptors .

Effects on NMDA Receptors

Studies utilizing patch-clamp methods combined with fast-application techniques have determined that 6-hydroxykynurenic acid is a low-affinity antagonist of NMDA receptors . Its potency at NMDA receptors (IC50 = 136 µM) is lower than that of kynurenic acid (IC50 = 59 µM) .

Effects on AMPA Receptors

Despite its lower potency at NMDA receptors, 6-hydroxykynurenic acid demonstrates significantly higher affinity for AMPA receptors compared to kynurenic acid . The binding constant (KB) for 6-HKA at AMPA receptors is 22 µM, compared to 172 µM for kynurenic acid . Both compounds competitively inhibit AMPA receptor responses and display fast unbinding kinetics, though 6-HKA is displaced more slowly (tau = 1.63 ms) than kynurenic acid (tau = 1.22 ms) .

Receptor Type6-Hydroxykynurenic AcidKynurenic Acid
NMDA (IC50)136 µM59 µM
AMPA (KB)22 µM172 µM
AMPA unbinding (tau)1.63 ms1.22 ms

Neurorestorative Effects

6-Hydroxykynurenic acid has been identified as a major contributor to the neurorestorative effects observed with Ginkgo biloba extracts . These effects may be particularly relevant in the context of cardiovascular and cerebrovascular diseases, which significantly impact patient health and mortality .

Analytical Methods

Several analytical methods have been developed for the quantitative analysis of 6-hydroxykynurenic acid in various biological and commercial samples.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and high-performance thin layer chromatography (HPTLC) methods have been established for the rapid quantitative analysis of 6-hydroxykynurenic acid . These techniques enable precise determination of 6-HKA content in various Ginkgo biloba leaf samples and commercial preparations .

Sample Preparation Methods

Sample preparation for 6-hydroxykynurenic acid analysis typically involves solid phase extraction with an ion exchange resin . Additionally, a simple and effective isolation method for 6-HKA has been described in the literature .

Advanced Analytical Methods

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been established for the quantification of 6-hydroxykynurenic acid and its structural analogs in rat plasma and brain homogenate . These methods have been comprehensively validated and effectively applied to investigate the pharmacokinetics and brain distribution of 6-HKA and its derivatives .

Structural Modifications and Prodrug Approaches

Given the low bioavailability of 6-hydroxykynurenic acid, significant research has focused on structural modifications to improve its pharmacokinetic properties.

Esterification Strategies

Esterification has been shown to greatly improve the apparent permeability coefficient and bioavailability of 6-hydroxykynurenic acid . Research has demonstrated that the isopropyl ester derivative of 6-HKA significantly enhances its bioavailability, increasing from 3.96 ± 1.45% for the parent compound to 41.8 ± 15.3% for the ester derivative .

Impact on Brain Distribution

Structural modifications of 6-hydroxykynurenic acid have also been shown to impact its distribution to the brain . Following oral administration of the isopropyl ester derivative, the content of 6-HKA in rat brains (49.7 ± 9.2 ng/g brain) was significantly higher compared to direct oral administration of the parent compound .

Compound FormBioavailability (%)Brain Content (ng/g)
6-HKA (parent)3.96 ± 1.45Not specified
Isopropyl ester41.8 ± 15.349.7 ± 9.2

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